BenchChemオンラインストアへようこそ!

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride

Lipophilicity LogP Drug Design

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride (CAS 2172493-54-6), also named [3-(pentafluoroethyl)phenyl]methanamine hydrochloride, is a fluorinated aromatic amine with the molecular formula C₉H₉ClF₅N and a molecular weight of 261.62 g/mol. The compound belongs to the perfluoroalkyl-substituted benzylamine class, characterized by a primary amine group attached to a benzene ring bearing a pentafluoroethyl (–C₂F₅) substituent at the meta (3-) position.

Molecular Formula C9H9ClF5N
Molecular Weight 261.62
CAS No. 2172493-54-6
Cat. No. B2750762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Perfluoroethyl)phenyl)methanamine hydrochloride
CAS2172493-54-6
Molecular FormulaC9H9ClF5N
Molecular Weight261.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)CN.Cl
InChIInChI=1S/C9H8F5N.ClH/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15;/h1-4H,5,15H2;1H
InChIKeyHIGVJMUNPQIUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride (CAS 2172493-54-6) – Fluorinated Benzylamine Building Block for Medicinal Chemistry and Chemical Biology


(3-(Perfluoroethyl)phenyl)methanamine hydrochloride (CAS 2172493-54-6), also named [3-(pentafluoroethyl)phenyl]methanamine hydrochloride, is a fluorinated aromatic amine with the molecular formula C₉H₉ClF₅N and a molecular weight of 261.62 g/mol . The compound belongs to the perfluoroalkyl-substituted benzylamine class, characterized by a primary amine group attached to a benzene ring bearing a pentafluoroethyl (–C₂F₅) substituent at the meta (3-) position . It is supplied as the hydrochloride salt, which enhances handling stability and aqueous solubility compared to the free base (CAS 1558399-98-6). The compound serves as a versatile small-molecule scaffold and a fluorinated building block for the synthesis of bioactive molecules, pharmaceutical intermediates, and perfluoroalkylated compound libraries .

Why (3-(Perfluoroethyl)phenyl)methanamine hydrochloride Cannot Be Trivially Replaced by Generic Fluorinated Benzylamines


Although numerous fluorinated benzylamines are commercially available, the combination of a perfluoroethyl (–C₂F₅) substituent specifically at the meta position imparts a distinct physicochemical profile that cannot be replicated by simple monofluoro (–F) or trifluoromethyl (–CF₃) analogs, or by regioisomeric para-substituted variants. The –C₂F₅ group exerts a stronger cumulative electron-withdrawing inductive effect than –CF₃, which directly modulates the basicity (pKₐ) of the primary amine and alters reactivity in nucleophilic reactions, reductive aminations, and salt metathesis steps [1]. Furthermore, the increased lipophilicity conferred by the pentafluoroethyl chain (calculated LogP ≈ 3.22) relative to the trifluoromethyl analogue (LogP ≈ 2.86) can significantly affect membrane permeability and ADME properties when the building block is incorporated into drug-like molecules . Substituting a para-perfluoroethyl isomer alters molecular geometry and the vector of amine presentation, which may compromise key binding interactions in target-guided synthesis. The hydrochloride salt form also provides practical advantages in handling and storage that the free base (CAS 1558399-98-6) lacks .

Quantitative Differentiation Evidence for (3-(Perfluoroethyl)phenyl)methanamine hydrochloride vs. Closest Analogs


Lipophilicity Advantage: LogP of 3.22 for the Perfluoroethyl Benzylamine vs. 2.86 for the Trifluoromethyl Analog

The (3-(perfluoroethyl)phenyl)methanamine scaffold exhibits a calculated LogP of 3.22, as reported by the vendor Leyan.com using internal computational prediction . In comparison, the direct trifluoromethyl analogue, 4-(trifluoromethyl)benzylamine, has a reported LogP of 2.86 [1]. The net LogP increase of approximately 0.36 units is attributable to the additional –CF₂– unit in the perfluoroethyl chain. This difference is mechanistically significant: in drug discovery, a ΔLogP of ~0.3–0.5 units can translate to measurably altered membrane permeability and tissue distribution profiles [2]. For medicinal chemists optimizing lead series where lipophilicity is a key parameter, the perfluoroethyl benzylamine provides a tunable increment over –CF₃ without resorting to longer polyfluoroalkyl chains that may raise toxicity concerns [2].

Lipophilicity LogP Drug Design ADME Membrane Permeability

Electronic Modulation: Stronger Inductive Withdrawal of –C₂F₅ vs. –CF₃ Lowers Amine pKₐ and Alters Reactivity

The pentafluoroethyl substituent (–C₂F₅) exerts a stronger cumulative electron-withdrawing inductive (–I) effect than a single trifluoromethyl group (–CF₃) due to the additional electronegative –CF₂– unit. While experimentally measured Hammett σₘ constants for –C₂F₅ are not widely tabulated, the known σₘ value for –CF₃ is 0.43, and the perfluoroethyl group is expected to be incrementally more electron-withdrawing based on the additive inductive effect of the perfluoroalkyl chain [1]. This enhanced electron withdrawal is predicted to lower the pKₐ of the conjugate acid of the benzylamine nitrogen relative to both unsubstituted benzylamine (pKₐ ≈ 9.34) and 3-fluorobenzylamine (predicted pKₐ ≈ 8.80) [2]. A lower amine basicity directly impacts nucleophilic reactivity, salt formation equilibria, and the protonation state at physiological pH—parameters that critically influence downstream synthetic transformations and the pharmacokinetic behavior of final drug candidates [2].

pKa modulation Electron-withdrawing group Hammett constant Nucleophilicity Amine basicity

Documented Utility in CETP Inhibitor Drug Discovery: 3-(Perfluoroethyl)benzyl Moiety Delivers IC₅₀ = 45 nM Against Rabbit CETP

The 3-(perfluoroethyl)benzylamine scaffold has been explicitly employed in the design of cholesteryl ester transfer protein (CETP) inhibitors. The compound CHEMBL69415, (R)-3-((3-(4-chloro-3-ethylphenoxy)phenyl)(3-(perfluoroethyl)benzyl)amino)-1,1,1-trifluoropropan-2-ol, which incorporates the 3-(perfluoroethyl)benzyl fragment, demonstrated an IC₅₀ of 45 nM in a fluorescent cholesteryl ester transfer assay using rabbit serum after 1 hour incubation [1]. Against recombinant human CETP in buffer, the same compound showed an IC₅₀ of 45,000 nM, indicating species-selectivity that may be attributable to the specific N-benzyl substitution pattern [1]. Notably, a structurally analogous compound bearing a 3,5-bis(trifluoromethyl)benzyl group in a related benzamide series achieved CETP IC₅₀ values of 0.75 µM and 4.1 µM [2], highlighting that the perfluoroethyl benzyl moiety can support comparable or superior potency in certain structural contexts. This provides direct, quantitative evidence that the 3-(perfluoroethyl)benzyl building block has been successfully utilized in hit-to-lead medicinal chemistry programs [3].

CETP inhibitor Cardiovascular drug discovery Building block validation IC₅₀ SAR

Regioisomeric Differentiation: Meta (3-) vs. Para (4-) Perfluoroethyl Substitution Alters Molecular Geometry and Target Engagement

The target compound positions the perfluoroethyl group at the meta (3-) position of the benzene ring, whereas the commercially available 4-(perfluoroethyl)benzylamine (CAS 128273-62-1) presents the same substituent at the para position . This regioisomeric difference produces distinct molecular geometries: the meta isomer directs the aminomethyl vector at ~120° relative to the perfluoroethyl substituent, while the para isomer aligns them at 180° in a linear arrangement. In the context of the CETP inhibitor CHEMBL69415, the 3-(perfluoroethyl)benzyl group is installed on a tertiary amine nitrogen attached to a chiral trifluoropropanol backbone—a geometry that would be fundamentally altered by para substitution, likely disrupting the binding pose within the CETP active site [1]. Furthermore, in the [4+2] defluorocycloaddition chemistry of perfluoroalkyl alkynes with benzylamines, the position of the amine group dictates the regiochemical outcome of pyridine formation, with meta-fluoroalkylated pyridin-4-amines being the synthetic targets [2]. The choice between meta and para perfluoroethyl benzylamine isomers is therefore not arbitrary but dictates the three-dimensional presentation of the amine for downstream chemistry and target binding.

Regioisomer Meta-substitution Structure–Activity Relationship Molecular geometry Vector of substitution

Hydrochloride Salt Form Provides Practical Advantages Over the Free Base for Handling, Storage, and Direct Use in Aqueous Media

The target compound is supplied as the hydrochloride salt (CAS 2172493-54-6), whereas the corresponding free base (CAS 1558399-98-6) is also commercially available but typically at lower purity (95%) . The hydrochloride form offers superior long-term storage stability—the free base of fluorinated benzylamines is susceptible to gradual oxidation and atmospheric CO₂ absorption leading to carbamate formation . The salt form also provides enhanced water solubility for direct use in aqueous reaction conditions (e.g., bioconjugation, amide coupling in mixed aqueous-organic media) without requiring in situ neutralization. The vendor Leyan.com reports a purity specification of 98% for the hydrochloride , compared to 95% for the free base . This purity differential is relevant for applications requiring precise stoichiometry, such as fragment-based screening, parallel library synthesis, and quantitative biochemical assays, where impurities in the free base could confound results.

Salt form Stability Solubility Hydrochloride Free base Handling

Procurement-Relevant Application Scenarios for (3-(Perfluoroethyl)phenyl)methanamine hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization in Cardiovascular Drug Discovery: CETP Inhibitor Programs Requiring Fluorinated Benzylamine Building Blocks

Medicinal chemistry teams developing CETP inhibitors for atherosclerosis can procure this compound to construct analogs of CHEMBL69415, which demonstrated an IC₅₀ of 45 nM against rabbit CETP [1]. The 3-(perfluoroethyl)benzyl moiety provides a validated starting point for SAR exploration, with the perfluoroethyl group offering higher lipophilicity (LogP ≈ 3.22) than the –CF₃ alternative—a parameter that can be used to tune target engagement and pharmacokinetics . The meta-substitution geometry is critical for maintaining the binding pose observed in the active chemotype [1].

Synthesis of Perfluoroalkylated Imidazolium Salts as Anticancer Leads (Fluorinated Lepidiline Analogues)

Researchers synthesizing fluorinated analogues of the natural imidazolium alkaloids lepidilines A and C can use this compound as the starting fluorinated benzylamine. Mlostoń et al. (2022) demonstrated that the introduction of fluoroalkyl substituents onto the benzyl group of lepidiline-derived imidazolium salts amplifies cytotoxic properties against cancer cell lines such as HeLa and HL-60, with CC₅₀ values significantly below 1 µM for the most active fluorinated derivatives [1]. The perfluoroethyl substituent specifically enables the preparation of 1-(3-perfluoroethylbenzyl)-substituted imidazole N-oxides and their downstream imidazolium salts, filling a structural niche not addressed by the commercially available 4-fluoro and 4-trifluoromethyl benzylamine variants used in the original study [1].

Construction of meta-Fluoroalkylated Pyridine Libraries via [4+2] Defluorocycloaddition

The recent Huang et al. (2025) methodology for metal-free [4+2] defluorocycloaddition of perfluoroalkyl alkynes with benzylamines enables the synthesis of diverse meta-fluoroalkylated pyridin-4-amines [1]. This compound serves as a benzylamine coupling partner in this transformation, producing pyridines bearing the 3-(perfluoroethyl)phenyl substituent—privileged heterocycles for pharmaceutical and agrochemical discovery. The hydrochloride salt form is compatible with the reported reaction conditions after in situ neutralization [1].

Physicochemical Property Modulation in Fragment-Based Drug Design (FBDD): pKₐ and LogP Tuning

Fragment-based and structure-guided design groups requiring a fluorinated benzylamine with predictable electronic properties can utilize this compound. The –C₂F₅ group provides a stepwise increase in electron withdrawal and lipophilicity over the –F (pKₐ ≈ 8.80 for 3-fluorobenzylamine) and –CF₃ (LogP ≈ 2.86 for 4-trifluoromethylbenzylamine) benchmarks, without the potential toxicity liabilities associated with longer perfluoroalkyl chains (C₃F₇ and beyond) [1]. The 98% purity and hydrochloride salt form ensure accurate stoichiometry for fragment screening campaigns and minimize impurities that could generate false-positive hits .

Quote Request

Request a Quote for (3-(Perfluoroethyl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.